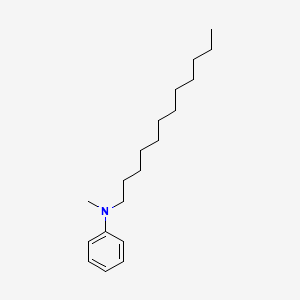
N-Dodecyl-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Dodecyl-N-methylaniline can be synthesized through the N-methylation of secondary amines under solvent-free ball milling conditions . This method involves the use of a vibrational ball mill, where formalin acts as the methylating agent and sodium triacetoxyborohydride as the reducing agent. The reaction is carried out at a frequency of 30 Hz for 20 minutes, yielding high amounts of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound . The mobile phase in this method contains acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry-compatible applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Dodecyl-N-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-dodecyl-N-methylbenzoquinone, while reduction could produce this compound derivatives with altered alkyl chains .
Applications De Recherche Scientifique
N-Dodecyl-N-methylaniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Dodecyl-N-methylaniline involves its interaction with molecular targets such as cell membranes and proteins . The long dodecyl chain allows the compound to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylaniline: An aniline derivative with a shorter alkyl chain.
N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
N-Dodecylaniline: Similar structure but lacks the methyl group on the nitrogen atom.
Uniqueness
N-Dodecyl-N-methylaniline is unique due to its long dodecyl chain and the presence of a methyl group on the nitrogen atom. This combination imparts distinct surfactant properties, making it more effective in applications requiring amphiphilic molecules .
Propriétés
Numéro CAS |
30189-91-4 |
|---|---|
Formule moléculaire |
C19H33N |
Poids moléculaire |
275.5 g/mol |
Nom IUPAC |
N-dodecyl-N-methylaniline |
InChI |
InChI=1S/C19H33N/c1-3-4-5-6-7-8-9-10-11-15-18-20(2)19-16-13-12-14-17-19/h12-14,16-17H,3-11,15,18H2,1-2H3 |
Clé InChI |
GOJIVVWJAXAPGS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


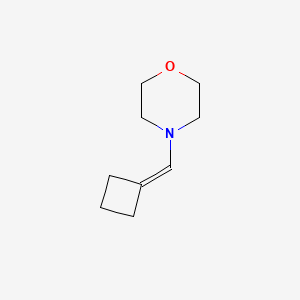
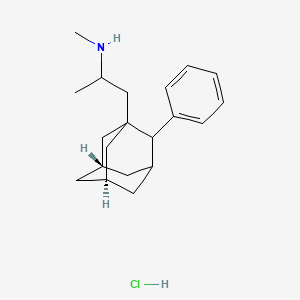
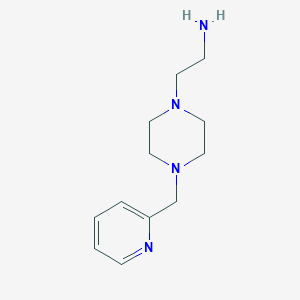

![(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3](/img/structure/B13828649.png)
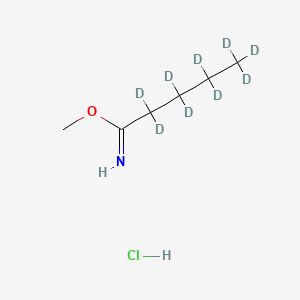
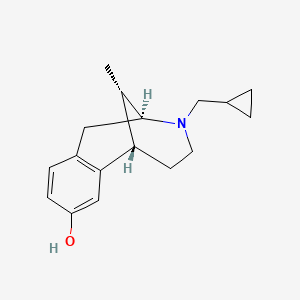
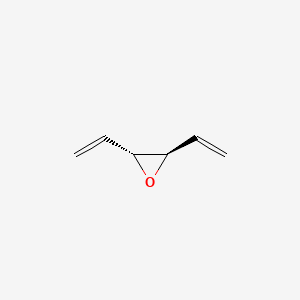

![[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate](/img/structure/B13828700.png)
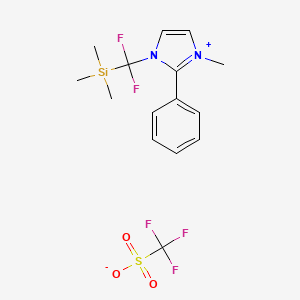
![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
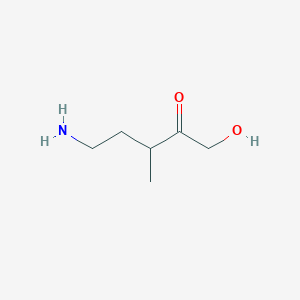
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
